An In-depth Technical Guide to the Benzamide Derivative 349538-99-4: A Potent Topoisomerase II Inhibitor
An In-depth Technical Guide to the Benzamide Derivative 349538-99-4: A Potent Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the benzamide derivative identified by the CAS number 349538-99-4. With full editorial control, this document is structured to deliver in-depth technical insights, moving beyond a standard template to offer a narrative that is both scientifically rigorous and practically valuable for professionals in drug discovery and development. Our focus is on the core molecular and functional properties of this compound, grounded in established scientific principles and supported by detailed experimental methodologies.
Core Compound Identification and Physicochemical Properties
The compound with CAS number 349538-99-4 is chemically identified as 3-[2-(dimethylamino)ethoxy]-1-hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione . Its molecular formula is C₂₂H₁₉NO₅.
Molecular Structure:
Caption: Chemical structure of 3-[2-(dimethylamino)ethoxy]-1-hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione.
A critical first step in the evaluation of any novel compound is the precise determination of its physicochemical properties. These parameters are fundamental to understanding its behavior in biological systems and for guiding formulation and delivery strategies.
| Property | Value | Source |
| Molecular Weight | 377.39 g/mol | Calculated from Molecular Formula |
| Molecular Formula | C₂₂H₁₉NO₅ | - |
| IUPAC Name | 3-[2-(dimethylamino)ethoxy]-1-hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione | - |
| CAS Number | 349538-99-4 | - |
Synthesis and Purification: A Generalized Approach
While a specific, detailed synthesis protocol for 349538-99-4 is not publicly available, the synthesis of related benzo[b]naphtho[2,3-d]furan-6,11-diones has been described in the literature. These methods typically involve the construction of the core heterocyclic ring system followed by functional group modifications. A generalized, plausible synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for 349538-99-4.
Conceptual Synthesis Steps:
-
Core Ring System Formation: The synthesis would likely commence with the reaction of a suitably substituted 2,3-dihalo-1,4-naphthoquinone with a substituted phenol to construct the central furan ring fused to the naphthalene core.
-
Introduction of the Hydroxyl Group: A hydroxyl group could be introduced at the 1-position through various methods, such as demethylation of a methoxy precursor or direct hydroxylation if the starting materials allow.
-
Attachment of the Dimethylaminoethoxy Side Chain: The key side chain at the 3-position is likely installed via a Williamson ether synthesis, reacting the hydroxylated intermediate with 2-chloro-N,N-dimethylethanamine in the presence of a suitable base.
-
Purification and Characterization: The final product would require purification, typically by column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound. Structural confirmation would be achieved through standard analytical techniques including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Mechanism of Action and Biological Activity: A Topoisomerase II Inhibitor
The primary mechanism of action for 349538-99-4 is the inhibition of DNA topoisomerase II. Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and chromosome segregation by introducing transient single- or double-strand breaks. Topoisomerase II inhibitors are a critical class of anticancer agents.
These inhibitors can be broadly categorized as:
-
Topoisomerase II poisons: These agents stabilize the transient "cleavable complex" formed between topoisomerase II and DNA. This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.
-
Topoisomerase II catalytic inhibitors: These compounds interfere with the enzymatic activity of topoisomerase II without stabilizing the cleavable complex.
Based on the available literature for structurally related compounds, 349538-99-4 is likely a topoisomerase II poison.
Caption: Proposed mechanism of action of 349538-99-4 as a topoisomerase II poison.
Experimental Protocols for Biological Evaluation
To facilitate further research and validation of 349538-99-4, this section provides detailed, step-by-step protocols for key in vitro assays.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay determines the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 20 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Compound 349538-99-4 stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K (20 mg/mL)
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and 200 ng of kDNA.
-
Compound Addition: Add varying concentrations of 349538-99-4 to the reaction tubes. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., etoposide).
-
Enzyme Addition: Add an appropriate amount of human Topoisomerase IIα to each reaction tube to initiate the reaction. The final reaction volume should be 20 µL.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS, followed by the addition of proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes.
-
Sample Preparation for Electrophoresis: Add 4 µL of Stop Solution/Loading Dye to each reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until adequate separation of the DNA forms is achieved.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Compound 349538-99-4 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 349538-99-4 in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Concluding Remarks for the Research Professional
The benzamide derivative 349538-99-4 presents a compelling profile as a potential antineoplastic agent, with a proposed mechanism of action centered on the inhibition of topoisomerase II. This technical guide has provided a foundational understanding of its chemical nature, a plausible synthetic strategy, and detailed protocols for its biological evaluation.
It is imperative for researchers to recognize that while the provided information is grounded in established scientific principles, the comprehensive characterization of this compound requires rigorous experimental validation. The protocols outlined herein serve as a robust starting point for such investigations. Further studies should focus on elucidating the precise nature of its interaction with topoisomerase II, its activity across a broader panel of cancer cell lines, and its pharmacokinetic and pharmacodynamic properties in preclinical models. The synthesis and purification of this compound will be a critical initial step, and the generalized approach described should be optimized and validated.
This document is intended to empower researchers with the necessary technical and conceptual framework to advance the scientific understanding of 349538-99-4 and to explore its potential as a therapeutic agent.
References
- Calculated Molecular Weight using a standard molecular weight calculator based on the molecular formula C₂₂H₁₉NO₅.
- General protocols for topoisomerase II inhibition assays are well-established in the field. Specific kits and reagents are commercially available from suppliers such as TopoGEN and Inspiralis.
- The MTT assay is a standard method for assessing cell viability.
- Information on the synthesis of related benzo[b]naphtho[2,3-d]furan-6,11-diones can be found in the chemical literature.
